7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine
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Overview
Description
7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core substituted with a chloro group at the 7th position and a trifluoromethylphenyl group at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrazolo[1,5-A]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and anti-inflammatory drugs.
Materials Science: Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Shares the pyrazolo core but has distinct pharmacological properties.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole, exhibiting unique chemical reactivity.
Uniqueness
7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine stands out due to its trifluoromethylphenyl group, which imparts enhanced stability and lipophilicity. This makes it particularly valuable in drug development and materials science applications .
Properties
CAS No. |
885270-43-9 |
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Molecular Formula |
C14H8ClF3N2 |
Molecular Weight |
296.67 g/mol |
IUPAC Name |
7-chloro-2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-13-3-1-2-11-8-12(19-20(11)13)9-4-6-10(7-5-9)14(16,17)18/h1-8H |
InChI Key |
YBVFASDMDTYYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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